Synthetic ChemistryProcess OptimizationOxazaphosphorine Production
4-Hydroperoxyifosfamide (4-OOH-IF) is a pre-activated oxazaphosphorine prodrug that bypasses hepatic CYP450, providing cell-permeable intracellular delivery of isophosphoramide mustard. A superior tool for CNS oncology, platinum-resistance (3.9-fold vs. cisplatin), and hyperthermia synergy studies (TER 4.6). Eliminates chloracetaldehyde/acrolein confounding toxicity. Ideal for precise alkylation mechanism research.
Molecular FormulaC7H15Cl2N2O4P
Molecular Weight293.08 g/mol
CAS No.39800-28-7
Cat. No.B1203742
⚠ Attention: For research use only. Not for human or veterinary use.
4-Hydroperoxyifosfamide (CAS 39800-28-7): A Pre-Activated Ifosfamide Prodrug for Targeted Research
4-Hydroperoxyifosfamide (4-OOH-IF, HOOI) is a pre-activated derivative of the alkylating agent ifosfamide (IFOS), belonging to the oxazaphosphorine class of chemotherapeutics [1]. It functions as a prodrug that bypasses the rate-limiting hepatic cytochrome P450 (CYP) activation required by its parent compound, ifosfamide, to spontaneously form the active alkylating species, isophosphoramide mustard (IPM) [2]. This compound is primarily utilized in oncology research for in vitro and in vivo models to study drug resistance, toxicity mechanisms, and the development of novel anticancer therapies, particularly for central nervous system (CNS) tumors [3].
[1] Hohorst HJ, Peter G, Struck RF. Synthesis of 4-hydroperoxy derivatives of ifosfamide and trofosfamide by direct ozonation and preliminary antitumor evaluation in vivo. Cancer Res. 1976 Jul;36(7 PT 1):2278-81. PMID: 945124. View Source
[2] Morgan LR, Rodgers AH, Bastian G, Waud WS, Jursic BS, Struck RF, LaHoste G, Stevens E. Comparative Anticancer Activity in Human Tumor Xenograft Models, Preclinical Pharmacology and Toxicology for 4-Hydroperoxyifosfamide (HOOI): A Potential Neuro-Alkylating Agent for Primary and Metastatic Cancers Involving the Central Nervous System. 2017. IntechOpen. DOI: 10.5772/66304. View Source
[3] MeSH Supplementary Concept Data. hydroperoxyisophosphamide. U.S. National Library of Medicine. Unique ID C012353. Registry Number 39800-28-7. View Source
Why 4-Hydroperoxyifosfamide Cannot Be Substituted with Ifosfamide or Other Metabolites in Experimental Systems
The critical limitation of ifosfamide (IFOS) and its major active metabolite, 4-hydroxyifosfamide (4-OH-IF), is their dependence on hepatic CYP enzymes for activation, leading to variable and unpredictable yields of the active alkylating agent, IPM, in in vitro and in vivo models [1]. This requirement also results in the systemic release of toxic byproducts like chloroacetaldehyde (CAA) and acrolein, which confound experiments with nephrotoxicity and neurotoxicity not directly related to the intended DNA alkylation [2]. Substituting with IPM directly has also failed clinically due to its own distinct limitations [3]. 4-Hydroperoxyifosfamide was developed specifically to overcome these issues by providing a stable, pre-activated source of IPM that is cell-permeable and releases the active alkylator intracellularly, thus offering a more precise and controllable tool for studying the core mechanism of oxazaphosphorine alkylation without the confounding variables of hepatic activation and systemic toxicant generation [2].
[1] Boddy AV, Yule SM, Wyllie R, Price L, Pearson AD, Idle JR. Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. Cancer Chemother Pharmacol. 1993;33(1):58-64. PMID: 8269587. View Source
[2] Morgan LR, Rodgers AH, Bastian G, Waud WS, Jursic BS, Struck RF, LaHoste G, Stevens E. Comparative Anticancer Activity in Human Tumor Xenograft Models, Preclinical Pharmacology and Toxicology for 4-Hydroperoxyifosfamide (HOOI): A Potential Neuro-Alkylating Agent for Primary and Metastatic Cancers Involving the Central Nervous System. 2017. IntechOpen. DOI: 10.5772/66304. View Source
[3] Morgan LR, Rodgers AH, Struck RF, Jursic BS, Bastian G, Waud WR, Papiagiannis C. Abstract 3222: Pre-clinical toxicology and pharmacology of 4-hydroperoxyifosfamide (4-HOOI) and L-lysine salt. Cancer Res. 2011 Apr 15;71(8_Supplement):3222. DOI: 10.1158/1538-7445.AM2011-3222. View Source
Quantitative Differentiation: Head-to-Head Data on 4-Hydroperoxyifosfamide vs. Comparators
Improved Synthesis Yield of 4-Hydroperoxyifosfamide via Direct Ozonation
The synthesis of 4-hydroperoxyifosfamide can be achieved with a more favorable yield using a direct ozonation method compared to the previously described Fenton oxidation. This direct ozonation offers a practical advantage for generating the compound for research purposes [1].
Synthetic ChemistryProcess OptimizationOxazaphosphorine Production
Evidence Dimension
Synthesis Yield
Target Compound Data
Improved yield (exact % not specified in abstract)
Comparator Or Baseline
Fenton oxidation method
Quantified Difference
Improved yields
Conditions
Direct ozonation of ifosfamide vs. Fenton oxidation
Why This Matters
For procurement, this data supports a more efficient and convenient production method, potentially impacting cost and scalability for research-grade synthesis.
Synthetic ChemistryProcess OptimizationOxazaphosphorine Production
[1] Hohorst HJ, Peter G, Struck RF. Synthesis of 4-hydroperoxy derivatives of ifosfamide and trofosfamide by direct ozonation and preliminary antitumor evaluation in vivo. Cancer Res. 1976 Jul;36(7 PT 1):2278-81. PMID: 945124. View Source
Superior In Vivo Antileukemic Effect vs. 4-Hydroperoxycyclophosphamide and 4-Hydroperoxytrofosfamide
In an in vivo evaluation against leukemia L1210, the 4-hydroperoxy derivative of ifosfamide demonstrated a superior antitumor effect compared to the analogous 4-hydroperoxy derivatives of both cyclophosphamide and trofosfamide [1].
In Vivo PharmacologyLeukemia ModelsComparative Efficacy
Evidence Dimension
Antitumor Efficacy
Target Compound Data
Superior effect
Comparator Or Baseline
4-hydroperoxycyclophosphamide and 4-hydroperoxytrofosfamide
Quantified Difference
Superior effect (qualitative)
Conditions
In vivo mouse leukemia L1210 model
Why This Matters
This provides a clear rationale for selecting 4-hydroperoxyifosfamide over its closest structural analogs in in vivo leukemia research, where maximizing antitumor effect in this specific model is the primary objective.
In Vivo PharmacologyLeukemia ModelsComparative Efficacy
[1] Hohorst HJ, Peter G, Struck RF. Synthesis of 4-hydroperoxy derivatives of ifosfamide and trofosfamide by direct ozonation and preliminary antitumor evaluation in vivo. Cancer Res. 1976 Jul;36(7 PT 1):2278-81. PMID: 945124. View Source
Reduced Cross-Resistance vs. Cisplatin Compared to 4-Hydroperoxycyclophosphamide
In human ovarian cancer cells with acquired resistance to cisplatin, 4-hydroperoxyifosfamide (4-OOH-IF) exhibited a lower degree of cross-resistance than 4-hydroperoxycyclophosphamide (4-OOH-Cy). Specifically, A2780CP2 cells were 5.4-fold resistant to cisplatin but only 3.9-fold cross-resistant to 4-OOH-IF, compared to 2.5-fold cross-resistance to 4-OOH-Cy [1].
Drug ResistanceOvarian CancerCisplatin
Evidence Dimension
Cross-Resistance
Target Compound Data
3.9-fold cross-resistance
Comparator Or Baseline
4-hydroperoxycyclophosphamide (2.5-fold cross-resistance) and Cisplatin (5.4-fold primary resistance)
Quantified Difference
3.9-fold vs. 2.5-fold
Conditions
Human ovarian cancer cell lines A2780 and A2780CP2 (cisplatin-resistant)
Why This Matters
This quantitative data is critical for researchers studying platinum-resistant ovarian cancer. It demonstrates that 4-OOH-IF retains greater activity in a clinically relevant resistance model compared to its cyclophosphamide analog, making it a more suitable tool for investigating and potentially overcoming this specific mechanism of resistance.
Drug ResistanceOvarian CancerCisplatin
[1] Vanhoefer U, Harstrick A, Wilke H, Seeber S. Effect of 4-hydroperoxyifosfamide on the cellular glutathione pathway. Onkologie. 1998;21(Suppl 2):5-9. ISSN 0378-584X. View Source
Differential In Vitro Cytotoxicity in Renal Epithelial Cells vs. Other Ifosfamide Metabolites
In a comparative in vitro study on renal epithelial cells (LLCPK1), 4-hydroperoxyifosfamide (4-OH-IF in solution) exhibited a distinct cytotoxic profile. After 48 hours of exposure, the MTT activity (a measure of cell viability) was reduced to 22.9% of control at 75 μM. This was significantly more cytotoxic than acrolein (42.0% at 75 μM) and ifosfamide (69.8% at 75 μM), but less than chloroacetaldehyde (11% at 30 μM) [1].
This precise, quantitative toxicity profile is essential for researchers modeling ifosfamide-induced nephrotoxicity. It allows for a clear distinction between the toxicity of the activated metabolite and other byproducts, enabling more accurate mechanistic studies of renal injury.
[1] Nies AT, Spring H, Thon WF, Keppler D, Jedlitschky G. Differential cytotoxicity of ifosfamide and its metabolites in renal epithelial cell cultures. Toxicology in Vitro. 1998 Jun 1;12(3):209-17. DOI: 10.1016/S0887-2333(97)00113-6. View Source
Superior Thermal Enhancement Ratio (TER) vs. Glucose Isophosphoramide Mustard
In OVCAR-3 ovarian cancer cells, the combination of 4-hydroperoxyifosfamide (D-18851) with hyperthermia (41.8°C) resulted in a significantly higher thermal enhancement ratio (TER) than that observed for glucose isophosphoramide mustard (D-19575), another pre-activated ifosfamide derivative. The TER for 4-OOH-IF was 4.6, compared to 3.2 for D-19575 at the same temperature [1].
HyperthermiaCombination TherapyOvarian Cancer
Evidence Dimension
Thermal Enhancement Ratio (TER)
Target Compound Data
4.6
Comparator Or Baseline
Glucose isophosphoramide mustard (D-19575): TER of 3.2
Quantified Difference
4.6 vs. 3.2
Conditions
OVCAR-3 cell line, hyperthermia at 41.8°C for 65 min
Why This Matters
This data provides a strong quantitative basis for selecting 4-hydroperoxyifosfamide over a related pre-activated analog in research focused on hyperthermia-chemotherapy combinations, particularly for ovarian cancer models, due to its markedly greater synergistic potential.
HyperthermiaCombination TherapyOvarian Cancer
[1] Kutz ME, Mulkerin DL, Wiedemann GJ, Katschinski DM, Robins HI. In vitro studies of the hyperthermic enhancement of activated ifosfamide (4-hydroperoxy-ifosfamide) and glucose isophosphoramide mustard. Cancer Chemother Pharmacol. 1997;40(2):167-71. DOI: 10.1007/s002800050642. View Source
Preclinical Absence of CNS and Renal Toxicity in Toxicology Studies
In a preclinical toxicology assessment, 4-hydroperoxyifosfamide (HOOI) was found to be free of the characteristic neurotoxic and nephrotoxic side effects associated with its parent drug, ifosfamide (IFOS). Unlike IFOS, no convulsions, neuropathies, or renal dysfunction were observed in treated mice and dogs, and the compound was not associated with cystitis or renal tubular necrosis [1].
Preclinical ToxicologySafety ProfileIn Vivo Models
Evidence Dimension
Toxicity Profile (CNS and Renal)
Target Compound Data
No convulsions, neuropathies, or renal dysfunction observed
Comparator Or Baseline
Ifosfamide (associated with dose-limiting cystitis, renal toxicity, and neurotoxicity)
Quantified Difference
Qualitative difference (presence vs. absence of key toxicities)
Conditions
In vivo studies in mice and dogs
Why This Matters
For in vivo studies, particularly those requiring longer-term dosing or investigating CNS-related endpoints, the cleaner preclinical safety profile of 4-hydroperoxyifosfamide is a critical differentiator, minimizing confounding toxicity that could compromise experimental outcomes.
Preclinical ToxicologySafety ProfileIn Vivo Models
[1] Morgan LR, Rodgers AH, Struck RF, Jursic BS, Bastian G, Waud WR, Papiagiannis C. Abstract 3222: Pre-clinical toxicology and pharmacology of 4-hydroperoxyifosfamide (4-HOOI) and L-lysine salt. Cancer Res. 2011 Apr 15;71(8_Supplement):3222. DOI: 10.1158/1538-7445.AM2011-3222. View Source
Recommended Research Applications for 4-Hydroperoxyifosfamide Based on Evidence-Based Differentiation
Investigating Cisplatin-Resistant Ovarian Cancer
Based on the quantitative finding that 4-hydroperoxyifosfamide (4-OOH-IF) exhibits only 3.9-fold cross-resistance in cisplatin-resistant A2780CP2 ovarian cancer cells, compared to a 5.4-fold primary resistance to cisplatin [1], this compound is a superior choice for in vitro studies designed to understand and overcome platinum-based drug resistance in this specific cancer type. Its use can help elucidate mechanisms of resistance that are circumvented by this particular oxazaphosphorine.
Mechanistic Studies of Ifosfamide-Induced Nephrotoxicity
The well-defined, differential cytotoxicity of 4-hydroperoxyifosfamide (22.9% MTT activity at 75 μM) versus other ifosfamide metabolites like chloroacetaldehyde and acrolein in renal cell cultures [2] makes it an essential tool for dissecting the specific molecular pathways of ifosfamide-related kidney injury. It allows researchers to study the toxicity contributed by the 'activated' form of the drug in isolation from other confounding metabolites.
Evaluating Hyperthermia-Chemotherapy Combinations in Ovarian Cancer Models
Due to its demonstrably superior thermal enhancement ratio (TER of 4.6 at 41.8°C) in OVCAR-3 ovarian cancer cells when compared to the related analog D-19575 (TER of 3.2) [3], 4-hydroperoxyifosfamide is the preferred agent for research exploring the synergy between alkylating agents and hyperthermia. This high level of enhancement supports its use in developing and optimizing thermochemotherapy protocols for preclinical testing.
Research on Alkylating Agents for CNS Malignancies
The compound's reported ability to penetrate the blood-brain barrier (BBB) [4], combined with its superior antitumor effect in a leukemia model compared to its cyclophosphamide analog [5] and a favorable preclinical CNS toxicity profile [6], positions 4-hydroperoxyifosfamide as a highly relevant chemical probe for studying the pharmacology and efficacy of CNS-penetrant alkylating agents. It is particularly valuable for research into primary and metastatic brain tumors where ifosfamide's utility is limited by its activation requirements and toxicity.
[1] Vanhoefer U, Harstrick A, Wilke H, Seeber S. Effect of 4-hydroperoxyifosfamide on the cellular glutathione pathway. Onkologie. 1998;21(Suppl 2):5-9. ISSN 0378-584X. View Source
[2] Nies AT, Spring H, Thon WF, Keppler D, Jedlitschky G. Differential cytotoxicity of ifosfamide and its metabolites in renal epithelial cell cultures. Toxicology in Vitro. 1998 Jun 1;12(3):209-17. DOI: 10.1016/S0887-2333(97)00113-6. View Source
[3] Kutz ME, Mulkerin DL, Wiedemann GJ, Katschinski DM, Robins HI. In vitro studies of the hyperthermic enhancement of activated ifosfamide (4-hydroperoxy-ifosfamide) and glucose isophosphoramide mustard. Cancer Chemother Pharmacol. 1997;40(2):167-71. DOI: 10.1007/s002800050642. View Source
[4] Morgan LR, Rodgers AH, Bastian G, Waud WS, Jursic BS, Struck RF, LaHoste G, Stevens E. Comparative Anticancer Activity in Human Tumor Xenograft Models, Preclinical Pharmacology and Toxicology for 4-Hydroperoxyifosfamide (HOOI): A Potential Neuro-Alkylating Agent for Primary and Metastatic Cancers Involving the Central Nervous System. 2017. IntechOpen. DOI: 10.5772/66304. View Source
[5] Hohorst HJ, Peter G, Struck RF. Synthesis of 4-hydroperoxy derivatives of ifosfamide and trofosfamide by direct ozonation and preliminary antitumor evaluation in vivo. Cancer Res. 1976 Jul;36(7 PT 1):2278-81. PMID: 945124. View Source
[6] Morgan LR, Rodgers AH, Struck RF, Jursic BS, Bastian G, Waud WR, Papiagiannis C. Abstract 3222: Pre-clinical toxicology and pharmacology of 4-hydroperoxyifosfamide (4-HOOI) and L-lysine salt. Cancer Res. 2011 Apr 15;71(8_Supplement):3222. DOI: 10.1158/1538-7445.AM2011-3222. View Source
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